1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 4-chloro-3-fluorophenylpropan-1-one moiety using standard organic synthesis techniques such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the azetidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings may facilitate binding to specific sites, while the phenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the chloro and fluoro substituents, which may affect its biological activity.
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure but without the fluorine atom, potentially altering its chemical properties.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-3-1-10(7-13(12)16)2-4-14(21)19-8-11(9-19)20-6-5-17-18-20/h1,3,5-7,11H,2,4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNCEKWPPZPLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)F)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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